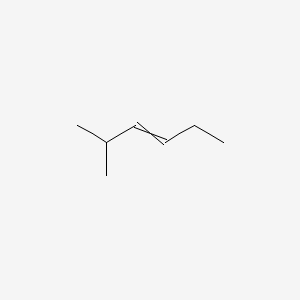

2-Methylhex-3-ene

Description

2-Methylhex-3-ene is an unsaturated hydrocarbon with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol . It is classified as an alkene due to the presence of a carbon-carbon double bond at the 3rd position, with a methyl substituent at the 2nd carbon. Key properties include:

- CAS Number: 42154-69-8

- Exact Mass: 98.10960 g/mol

- LogP: 2.60860 (indicating moderate hydrophobicity) .

The compound is primarily utilized in organic synthesis and research due to its reactive double bond.

Properties

CAS No. |

42154-69-8 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

2-methylhex-3-ene |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

IQANHWBWTVLDTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(C)C |

Origin of Product |

United States |

Preparation Methods

Julia Olefination: Stereoselective Synthesis of (E)-2-Methylhex-3-ene

Julia olefination is a robust method for synthesizing (E)-alkenes from aldehydes and phenyl sulfones. In this reaction, 2-methylhex-3-ene is formed via a four-membered cyclic intermediate, ensuring high stereoselectivity. The aldehyde (e.g., pentanal) reacts with a phenyl sulfone derivative, typically in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a syn-elimination pathway, favoring the formation of the (E)-isomer due to steric hindrance in the transition state.

Key Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 0°C to room temperature

- Yield: ~70–85% (varies with substituents)

The stereochemical outcome is confirmed by nuclear magnetic resonance (NMR) analysis, where the coupling constant ($$J$$) between vinylic protons in the (E)-isomer typically exceeds 12 Hz.

Sodium Dithionite-Mediated Reduction of α,β-Unsaturated Sulfones

A patent by EP0585828B1 describes the reduction of α,β-unsaturated sulfones to alkenes using sodium dithionite (Na₂S₂O₄). This method is advantageous for its mild conditions and compatibility with alcohol solvents. For example, 3-methylhex-4-ene-1-sulfone is reduced to this compound in ethanol at reflux (78°C) with 1–4 equivalents of Na₂S₂O₄.

Mechanistic Insights:

- Single-Electron Transfer (SET): Sodium dithionite donates an electron to the sulfone, forming a radical anion.

- Protonation: The intermediate abstracts a proton from the solvent, leading to sulfinate elimination.

- Alkene Formation: A syn-elimination step generates the alkene.

Optimization Data:

| Parameter | Optimal Range |

|---|---|

| Na₂S₂O₄ Equivalents | 1.5–2.5 |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (after distillation) |

Post-reaction purification involves extraction with diethyl ether, sequential washing (HCl, NaHCO₃, NaCl), and drying over MgSO₄. Final isolation via fractional distillation yields >95% purity.

Sigmatropic Rearrangement of Alkenynyl Phosphinites

A novel atom-economical route involves a 2,3-sigmatropic rearrangement of alkenynyl phosphinite intermediates. Starting from 2-methylhex-5-en-3-yn-2-ol and diphenylchlorophosphine, the reaction forms a phosphine oxide derivative, which undergoes electrophilic cyclization to yield this compound.

Reaction Steps:

- Phosphinite Formation: The alkyne reacts with diphenylchlorophosphine to form an alkenynyl phosphinite.

- Rearrangement: A-sigmatropic shift generates a 1-vinylallenyl phosphine oxide.

- Cyclization: Electrophilic agents (e.g., I₂) induce cyclization, with the phosphoryl group directing regioselectivity.

Advantages:

- No external oxidizing agents required.

- High functional group tolerance.

Limitations:

Catalytic Hydrogenation of 2-Methyl-3-hexyne

Partial hydrogenation of 2-methyl-3-hexyne using palladium on carbon (Pd/C) in ethanol selectively produces (Z)-2-methylhex-3-ene. However, modifying the catalyst (e.g., Lindlar catalyst with quinoline) shifts selectivity toward the (E)-isomer.

Hydrogenation Data:

| Catalyst | Selectivity (E:Z) | Yield (%) |

|---|---|---|

| Pd/C (H₂, 1 atm) | 30:70 | 85 |

| Lindlar (poisoned) | 95:5 | 78 |

The reaction is highly sensitive to catalyst choice and hydrogen pressure. Over-hydrogenation to 2-methylhexane is minimized by monitoring reaction progress via gas chromatography (GC).

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Stereoselectivity | Yield (%) | Scalability |

|---|---|---|---|

| Julia Olefination | E > 95% | 70–85 | Industrial |

| Na₂S₂O₄ Reduction | E/Z mixture | 60–75 | Lab-scale |

| Sigmatropic Rearrangement | E/Z mixture | 50–65 | Lab-scale |

| Catalytic Hydrogenation | Tunable | 75–85 | Pilot-scale |

Critical Considerations:

- Cost: Sodium dithionite and palladium catalysts increase operational expenses.

- Sustainability: Julia olefination generates stoichiometric sulfinate waste, whereas hydrogenation produces minimal byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-Methylhex-3-ene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

Reduction: The compound can be hydrogenated to form 2-methylhexane.

Substitution: It can undergo halogenation reactions, such as bromination, where bromine atoms replace hydrogen atoms at the allylic position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Substitution: N-bromosuccinimide (NBS) in the presence of light for allylic bromination.

Major Products Formed:

Oxidation: 2-Methylhexanol, 2-Methylhexanal, or 2-Methylhexanoic acid.

Reduction: 2-Methylhexane.

Substitution: 2-Bromo-2-methylhexane.

Scientific Research Applications

2-Methylhex-3-ene, with the molecular formula , is an alkene that has applications across various scientific and industrial fields . This compound is characterized by a carbon-carbon double bond, making it reactive and useful as an intermediate in synthesizing more complex molecules.

Scientific Research Applications

This compound is primarily used in chemical research due to its properties as an alkene.

Geometric Isomerism Studies

- The compound serves as a model for studying geometric isomerism, helping researchers understand how different configurations affect chemical reactivity.

- The cis and trans isomers exhibit distinct physical and chemical properties, making them valuable for comparative studies.

Reaction Mechanisms

- It provides insights into reaction mechanisms involving alkenes, such as electrophilic additions and oxidation reactions.

- For example, it can undergo epoxidation, where the double bond reacts with electrophiles to form epoxides.

Synthesis of Complex Organic Compounds

- This compound is a precursor in synthesizing complex molecules through reactions like hydrogenation and halogenation.

Industrial Applications

This compound has uses in various industrial processes:

Specialty Chemicals Production

- It is a building block in synthesizing specialty chemicals that require specific structural features.

Polymer Chemistry

- This compound can be incorporated into polymer formulations to modify properties like flexibility and thermal stability.

Cosmetics and Perfume Industry

- 2-Methyl-2-hexene (a related compound) is used as a fragrance ingredient to give products a unique smell .

Biological Applications

The interactions of this compound with biological systems have spurred interest in several areas:

Metabolic Pathways

- Researchers have explored its potential role in metabolic pathways, examining its interactions with enzymes and other biomolecules.

Toxicology Studies

- Its reactivity is assessed for potential toxicological effects, providing insights into its safety and environmental impact.

Medical Applications

In the medical field, this compound is being explored for its potential in synthesizing pharmaceutical intermediates:

Pharmaceutical Intermediates

- It can serve as a starting material for synthesizing pharmaceutical intermediates.

- Its structural properties may aid in developing new therapeutic agents.

Drug Design

- The unique characteristics of this compound can influence drug design strategies by providing specific functional groups that enhance biological activity or selectivity.

Reactions

This compound can undergo several types of reactions due to its double bond:

- Oxidation: Forms epoxides or diols.

- Reduction: Hydrogenation produces 2-methylhexane.

- Substitution: Halogens add across the double bond to form dihalides.

The biological activity of this compound stems from its reactivity as an alkene:

- Epoxidation: Reacts with peroxy acids to form epoxides.

- Hydrogenation: Converts into saturated hydrocarbons like 2-methylhexane.

- Halogenation: Addition of halogens results in dihalides.

Case Studies

Interaction with Biological Molecules

Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation processes. The compound can be metabolized by these enzymes, leading to reactive metabolites that may influence cellular functions.

Synthesis of Pharmaceutical Compounds

Mechanism of Action

The mechanism of action of 2-Methylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, and oxygen atoms are added to form new functional groups. In reduction reactions, the double bond is saturated with hydrogen atoms. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-methylhex-3-ene with compounds of related molecular structures or functional groups, based on available data.

Structural and Functional Group Comparison

Key Observations :

- Functional Groups: this compound is a simple alkene, while methyl 2-hexenoate contains an ester group, making it polar and reactive toward nucleophiles.

- Molecular Weight : Methoxmetamine has the highest molecular weight (233.30 g/mol), reflecting its structural complexity compared to the simpler hydrocarbons and esters .

Chemical Reactivity and Analytical Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

As per -methylhex-3-ene can be distinguished from other compounds via GC-MS due to its lower retention time compared to compounds with lower molecular weights. This counterintuitive result may arise from increased branching, which enhances volatility despite its higher molecular weight (98.19 g/mol vs. linear alkenes like hexene, 84.16 g/mol) .

Chemical Tests

- Bromine Water Test : Alkenes like this compound rapidly decolorize bromine water due to electrophilic addition. Reactivity rates may differ based on the degree of substitution (trisubstituted in this case) compared to less substituted alkenes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methylhex-3-ene, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The most reliable synthesis involves acid-catalyzed dehydration of 3-methylhexan-3-ol or dehydrohalogenation of 3-chloro-2-methylhexane. For dehydration, concentrated sulfuric acid (0.5–1.0 eq.) at 140–160°C yields this compound via a carbocation intermediate. Optimize by controlling temperature (to minimize carbocation rearrangements) and using molecular sieves to remove water. Purification via fractional distillation (boiling point ~110–115°C) ensures purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how do retention times in gas chromatography aid in its identification?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal. The compound’s retention time is influenced by molecular weight and branching; this compound typically elutes earlier than linear alkenes (e.g., hex-1-ene) due to reduced polarity. Peak tailing may indicate impurities or degradation, necessitating column re-calibration or sample purification . Confirm identity using NMR: δ 4.8–5.2 ppm (alkene protons) and δ 1.6–1.8 ppm (methyl branching) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation (flammable liquid, flash point ~-6°C). Store under nitrogen in sealed containers to prevent peroxide formation. In case of exposure, wash skin with soap/water and consult safety data sheets (SDS) for first-aid measures (e.g., ventilation, medical evaluation) .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved to control the geometric isomerism (Z/E) of this compound?

- Methodological Answer : To favor the Z-isomer ((Z)-2-methylhex-3-ene), employ a bulky base (e.g., t-BuOK) during dehydrohalogenation, which promotes the less sterically hindered transition state. For E-isomer selectivity, use a non-polar solvent (hexane) to stabilize the transoid transition state. Confirm stereochemistry via NOESY NMR (Z-isomer shows cross-peaks between methyl and adjacent protons) .

Q. What methodologies are recommended for resolving contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Cross-validate using multiple techniques:

- NMR : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*). Discrepancies >2 ppm suggest conformational flexibility or solvent effects.

- IR : Validate C=C stretching (~1650 cm) against computed vibrational spectra.

- GC-MS : Check for co-eluting impurities using high-resolution MS (HRMS). Re-run reactions under inert conditions if oxidation products are detected .

Q. How should researchers design experiments to investigate the kinetic parameters of electrophilic addition reactions involving this compound?

- Methodological Answer :

- Kinetic Setup : Monitor hydrobromination (HBr addition) using in-situ FTIR or NMR. Vary HBr concentration (0.1–1.0 M) and temperature (25–60°C).

- Data Analysis : Apply the Arrhenius equation () to calculate activation energy (). Use Eyring plots to determine and .

- Control : Compare regioselectivity (Markovnikov vs. anti-Markovnikov) with less branched alkenes to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.